4-(2-Thienylmethyl)piperidine

Overview

Description

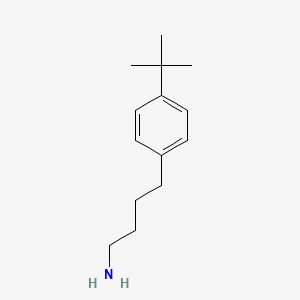

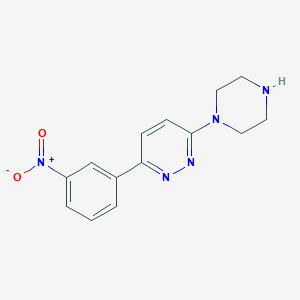

4-(2-Thienylmethyl)piperidine is a heterocyclic compound with the molecular formula (CH₂)₅NH . It consists of a six-membered ring, incorporating five methylene groups (-CH₂-) and one amine group (-NH-). This compound has garnered interest due to its potential therapeutic applications .

Synthesis Analysis

Research by Arun et al. (2018) highlights the synthesis of a piperidine derivative called 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) from Tamoxifen (TAM) . The effect of DTPEP has been observed in both Estrogen Receptor (ER) negative cells (MDA-MB-231) and ER positive cells (MCF-7) .

Molecular Structure Analysis

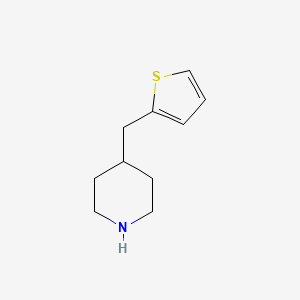

The molecular structure of 4-(2-Thienylmethyl)piperidine comprises a piperidine ring with a thienylmethyl substituent. The thienyl group (containing sulfur) is attached to the piperidine nitrogen atom. This arrangement influences the compound’s properties and potential interactions .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, piperidines in general can participate in nucleophilic substitution, oxidation, and reduction reactions. Exploring the reactivity of 4-(2-Thienylmethyl)piperidine with various reagents and conditions would provide valuable insights .

Scientific Research Applications

Gastric Antisecretory Agents

4-(2-Thienylmethyl)piperidine derivatives have been explored as potential gastric antisecretory agents. A study by Scott et al. (1983) found that certain modifications in the structure of these compounds could lead to a significant decrease in anticholinergic activity, making them viable for the treatment of peptic ulcer disease. A compound identified as fenoctimine showed no anticholinergic activity and was undergoing clinical trials as a gastric antisecretory drug (Scott et al., 1983).

Radiolabeled Probes for σ Receptors

Halogenated 4-(phenoxymethyl)piperidines, related to 4-(2-Thienylmethyl)piperidine, have been synthesized as potential σ receptor ligands. Waterhouse et al. (1997) studied the affinity, selectivity, and in vivo evaluation of these compounds. They found that certain iodinated ligands showed high uptake and retention in the brain and other organs known to possess σ receptors, indicating their potential as radiolabeled probes for tomographic studies of these receptors (Waterhouse et al., 1997).

Crystal and Molecular Structure Analysis

4-Piperidinecarboxylic acid hydrochloride, a derivative of 4-(2-Thienylmethyl)piperidine, has been characterized through X-ray diffraction and FTIR spectrum studies. Szafran et al. (2007) analyzed the crystal and molecular structure of this compound, providing insights into its conformation and potential interactions (Szafran et al., 2007).

Fluorescent pH Sensors

4-Piperidine-naphthalimide derivatives, similar to 4-(2-Thienylmethyl)piperidine, have been synthesized for potential use as fluorescent pH sensors. Cui et al. (2004) discovered that compounds with a 2-imino-oxalidin side chain exhibited strong fluorescence quenching and some red shift in weakly acidic conditions. This property makes them suitable for applications as novel fluorescent pH sensors (Cui et al., 2004).

Anti-inflammatory Agents

Geronikaki et al. (2003) synthesized 4,5-disubstituted-thiazolyl amides, derivatives of 4-hydroxy-piperidine, and tested them as anti-inflammatory agents. The study evaluated their antioxidant activity and effect on inflammation, indicating their potential in anti-inflammatory applications (Geronikaki et al., 2003).

CO2 Absorption Characteristics

Robinson et al. (2011) conducted a study on CO2 absorption characteristics of heterocyclic amines including piperidine derivatives. They investigated the reaction between CO2 and functionalized piperidines, assessing the effect of structural variations on CO2 absorption. This research is significant for understanding the environmental applications of these compounds (Robinson et al., 2011).

properties

IUPAC Name |

4-(thiophen-2-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-2-10(12-7-1)8-9-3-5-11-6-4-9/h1-2,7,9,11H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQAKDZVFFVRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienylmethyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3072933.png)

![4-[(3-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3072937.png)

![3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid](/img/structure/B3072945.png)

![2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072975.png)

![2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072979.png)